2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride
Description
2-Amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride is a synthetic acetamide derivative featuring a 4-chlorobenzyl group attached to the acetamide backbone via a methylene linker, with a primary amine substituent at the α-carbon of the acetamide. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical research .
Properties
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-8-3-1-7(2-4-8)6-12-9(13)5-11;/h1-4H,5-6,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCOAADHYSIRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride typically involves the reaction of 4-chlorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with ammonium chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, phenyl derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules and can act as a reagent in various chemical reactions, including:
- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction: The chlorophenyl group can be reduced to yield corresponding phenyl derivatives.
- Substitution Reactions: The chlorine atom can be replaced with other functional groups, enhancing compound diversity for further applications.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have suggested that it may possess antimicrobial effects, making it a candidate for developing new antibiotics.
- Anticancer Activity: Preliminary investigations show promise in anticancer applications, where it may inhibit tumor growth by interacting with specific cellular pathways.
Pharmaceutical Development
Due to its structural similarity to known pharmacologically active compounds, this compound is explored as a potential therapeutic agent. Its unique properties may lead to the development of new drugs targeting various diseases, particularly those related to cancer and infections .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies assessed the effects of this compound on human cancer cell lines. Results demonstrated that it could induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent.
Mechanism of Action
The mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to hydroxyl or sulfonamide-containing analogs .
- Diphenylethyl substituents (e.g., remacemide) improve blood-brain barrier penetration, as evidenced by brain uptake indices (BUI: 51% for remacemide vs. 130% for its metabolite) .
Pharmacological and Functional Comparisons
Anticonvulsant Activity
- Remacemide Hydrochloride : Demonstrates anticonvulsant efficacy via NMDA receptor modulation. Its active metabolite, FPL12495, shows higher BUI (130%) due to deglycination at the blood-brain barrier .
- FPL 13950 (2-Amino-N-(1,2-diphenylethyl)acetamide): Preclinical studies in rodents show potent anticonvulsant effects but lack detailed safety profiles .
Antimicrobial and Enzyme Inhibition
- 2-Chloro-N-[4-(diethylamino)phenyl]acetamide Hydrochloride: Used in bacterial aminoacyl-tRNA synthetase inhibition studies, highlighting the role of chloro and diethylamino groups in targeting microbial enzymes .
Biological Activity
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride, also known as a derivative of chlorophenylacetamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its amine and acetamide functional groups, which are often associated with various therapeutic effects, including antimicrobial, anticonvulsant, and anticancer activities.
Chemical Structure
The chemical formula for this compound is . The structure features a chlorophenyl group attached to an acetamide backbone, which is crucial for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives with a chlorophenyl moiety have been shown to possess activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 4.69 µM to 156.47 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been explored in several studies. For example, N-phenyl derivatives of acetamides have demonstrated effectiveness in animal models of epilepsy:
- Animal Studies : Compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Notably, some derivatives showed protective effects at doses as low as 100 mg/kg .
Anticancer Activity
The potential anticancer activity of this compound has also been investigated. Analogous compounds have exhibited cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : Some substituted derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the chlorophenyl group may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical pathways such as DNA replication and folate synthesis.
- Receptor Binding : The amine group may facilitate binding to neurotransmitter receptors, contributing to anticonvulsant effects.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
